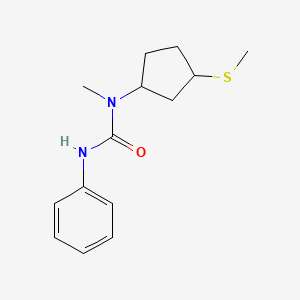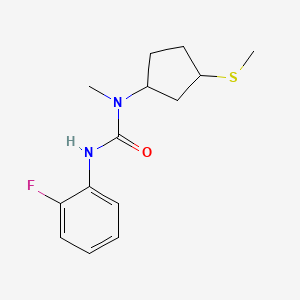![molecular formula C12H17N3O2 B7582980 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole](/img/structure/B7582980.png)
4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been found to have a wide range of potential uses in various fields of research. In
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole has a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole in lab experiments is its potent anti-cancer activity. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for research on 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole. One area of research is in the development of new cancer treatments. This compound has shown promise as a potential anti-cancer agent, and further research is needed to determine its efficacy in clinical trials. Another area of research is in the development of new anti-inflammatory and antioxidant agents. Studies have shown that this compound has these properties, and further research is needed to determine its potential applications in these areas. Finally, research is needed to determine the optimal dosage and potential side effects of this compound in order to ensure its safety and efficacy in clinical use.
Conclusion:
In conclusion, 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole is a promising compound with a wide range of potential applications in scientific research. Its potent anti-cancer activity and anti-inflammatory and antioxidant properties make it a promising candidate for further research in cancer treatment and other areas of research. However, further studies are needed to determine its optimal dosage and potential side effects in order to ensure its safety and efficacy in clinical use.
Méthodes De Synthèse
The synthesis of 4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole can be achieved through a series of chemical reactions. The first step involves the reaction of 4,5-dimethyl-1,3-oxazole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,3,5-trimethylpyrazole to form the ester. Finally, the ester is hydrolyzed to form the desired compound.
Applications De Recherche Scientifique
4,5-Dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
4,5-dimethyl-2-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-7-10(4)17-11(13-7)6-16-12-8(2)14-15(5)9(12)3/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPOOFQXGDJHQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)COC2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Oxolan-2-yl)ethylsulfonyl]pyrrolidine](/img/structure/B7582925.png)
![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)

![N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7582957.png)
![6-Bicyclo[3.1.0]hexanyl-(3-propylpiperidin-1-yl)methanone](/img/structure/B7582964.png)
![1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7582972.png)

![2-oxa-7-azaspiro[4.4]nonan-7-yl-(5-propyl-1H-pyrazol-3-yl)methanone](/img/structure/B7582987.png)
![2-(4-Fluorophenyl)-6-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)pyridazin-3-one](/img/structure/B7582995.png)
![N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7583005.png)
![(1-benzylcyclobutyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583019.png)
![(4-chloro-5-cyclopropyl-1H-pyrazol-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7583025.png)